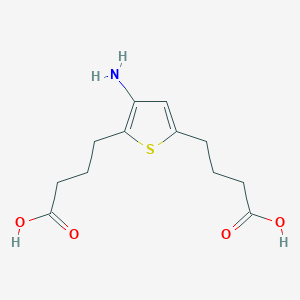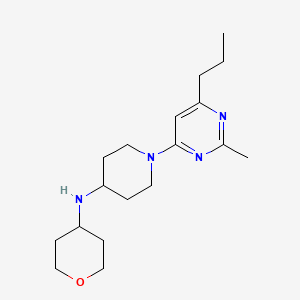
4,4'-(3-amino-2,5-thienediyl)dibutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-(3-amino-2,5-thienediyl)dibutanoic acid, also known as ATDA, is a thienylalanine derivative that has been widely used in scientific research due to its unique chemical properties. ATDA is a non-proteinogenic amino acid that contains a thienyl ring, which makes it structurally different from other amino acids.
Applications De Recherche Scientifique
4,4'-(3-amino-2,5-thienediyl)dibutanoic acid has been used in various scientific research applications, including drug discovery, peptide synthesis, and protein engineering. 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid can be incorporated into peptides and proteins to introduce unique chemical properties, such as increased hydrophobicity or altered conformation. Additionally, 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid has been used as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
Mécanisme D'action
The mechanism of action of 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid is not fully understood, but it is thought to act as a substrate for enzymes involved in protein synthesis and degradation. 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid can be incorporated into peptides and proteins during translation, which can alter their conformation and stability. Additionally, 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid has been shown to inhibit the activity of proteases, enzymes that break down proteins.
Biochemical and Physiological Effects
4,4'-(3-amino-2,5-thienediyl)dibutanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid can increase the stability of peptides and proteins, as well as inhibit the activity of proteases. Additionally, 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid has been shown to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
4,4'-(3-amino-2,5-thienediyl)dibutanoic acid has several advantages for lab experiments, including its unique chemical properties and ease of synthesis. Additionally, 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid can be incorporated into peptides and proteins using standard solid-phase peptide synthesis protocols. However, one limitation of 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid. One area of interest is the development of 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid-based peptidomimetics for drug discovery. Additionally, further studies are needed to elucidate the mechanism of action of 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid and its effects on protein stability and protease activity. Finally, the development of new synthesis methods for 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid and related compounds could pave the way for new applications in scientific research.
Méthodes De Synthèse
4,4'-(3-amino-2,5-thienediyl)dibutanoic acid can be synthesized using a modified version of the Strecker synthesis. This involves reacting 2,5-thiophenedicarboxaldehyde with ammonium chloride and potassium cyanide to form 3-amino-2,5-thiophenedicarbonitrile. The nitrile group is then reduced to an amine using lithium aluminum hydride, and the resulting compound is protected using tert-butyloxycarbonyl (BOC) to form BOC-protected 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid. The BOC group is then removed using trifluoroacetic acid to yield 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid.
Propriétés
IUPAC Name |
4-[4-amino-5-(3-carboxypropyl)thiophen-2-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c13-9-7-8(3-1-5-11(14)15)18-10(9)4-2-6-12(16)17/h7H,1-6,13H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEXYAKTSAABMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1N)CCCC(=O)O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5625883.png)
![1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B5625888.png)

![2-methyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]thieno[3,2-d]pyrimidine](/img/structure/B5625910.png)
![4-(4-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)-2-methylbutan-2-ol](/img/structure/B5625914.png)
![5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5625918.png)
![N-methyl-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)-N-[(3-phenylisoxazol-5-yl)methyl]acetamide](/img/structure/B5625923.png)

![1-{4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone](/img/structure/B5625940.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5625945.png)
![N-ethyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5625959.png)
![2-(5-{[(cyclopropylmethyl)thio]methyl}-3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid](/img/structure/B5625965.png)
![(2-{2-[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5625979.png)